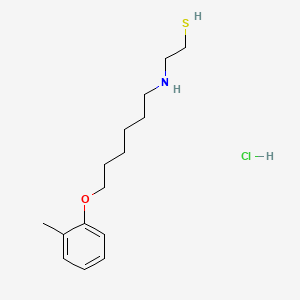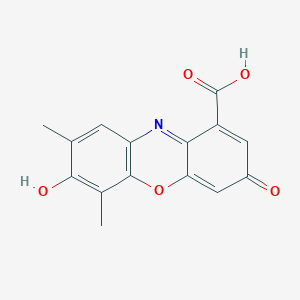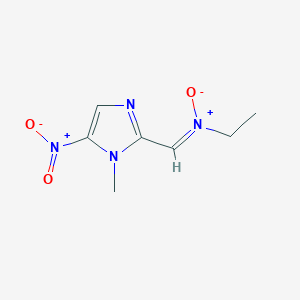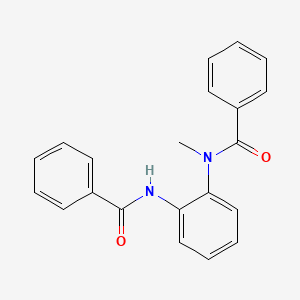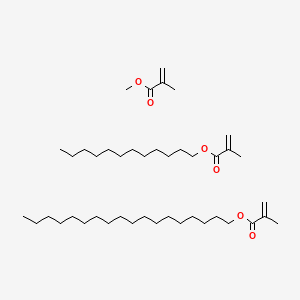
(1,1-Dioxothian-4-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxothian-4-yl) acetate is an organic compound with the molecular formula C8H12O4S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an acetate group attached to the fourth carbon of the thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothian-4-yl) acetate typically involves the reaction of thiane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Thiane+Acetic Anhydride→(1,1-Dioxothian-4-yl) acetate+Acetic Acid
The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Catalyst: Sulfuric acid or another strong acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, ensuring high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dioxothian-4-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to an alcohol under mild conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted thiane derivatives
Applications De Recherche Scientifique
(1,1-Dioxothian-4-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which (1,1-Dioxothian-4-yl) acetate exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the thiane ring can participate in redox reactions, while the acetate group can be modified to introduce different functional groups. These transformations enable the compound to interact with biological targets and pathways, potentially leading to bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1,1-dioxothian-4-yl)acetate
- Ethyl 2-(1,1-dioxothian-4-ylidene)acetate
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness
(1,1-Dioxothian-4-yl) acetate is unique due to its specific structural features, such as the presence of both a sulfur atom and an acetate group
Propriétés
Numéro CAS |
38690-86-7 |
|---|---|
Formule moléculaire |
C7H12O4S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(1,1-dioxothian-4-yl) acetate |
InChI |
InChI=1S/C7H12O4S/c1-6(8)11-7-2-4-12(9,10)5-3-7/h7H,2-5H2,1H3 |
Clé InChI |
FBSHWWGJKAUMMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCS(=O)(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


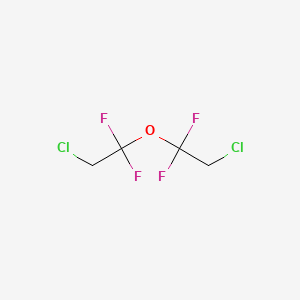
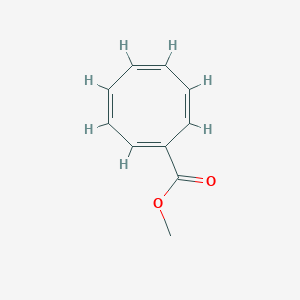
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)


